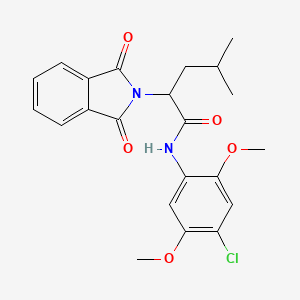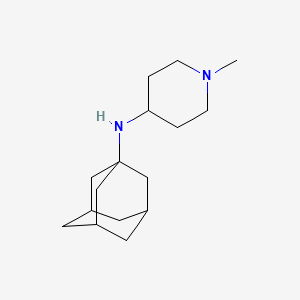![molecular formula C10H12BrClO2 B5141143 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene](/img/structure/B5141143.png)
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene, also known as BCEE, is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. BCEE is a halogenated aromatic compound that has been synthesized using different methods.
Mécanisme D'action
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene inhibits acetylcholinesterase by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including muscle contraction, heart rate, and cognition. The inhibition of acetylcholinesterase by this compound can lead to an accumulation of acetylcholine, which can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which can lead to an accumulation of acetylcholine. This can result in various effects, including muscle twitching, tremors, convulsions, and respiratory failure. This compound has also been found to have cytotoxic effects on certain cancer cell lines, indicating its potential use as an anticancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in lab experiments has several advantages, including its potency as an inhibitor of acetylcholinesterase and its potential use as a starting material for the synthesis of other compounds. However, the use of this compound also has limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the use of 1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene in scientific research, including its potential use as an anticancer agent and its use in the development of new drugs that target acetylcholinesterase. Further studies are needed to investigate the mechanism of action of this compound and its potential use in various research applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound has been synthesized using different methods and has been found to have various scientific research applications, including as a tool for studying the mechanism of action of certain enzymes and as a starting material for the synthesis of potential anticancer agents. The use of this compound in lab experiments has several advantages, but also has limitations that need to be considered. Further studies are needed to investigate the potential use of this compound in various research applications.
Méthodes De Synthèse
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been synthesized using different methods, including the reaction of 1,4-dichlorobenzene with 2-bromoethanol in the presence of a base, and the reaction of 1,4-dichlorobenzene with 2-(2-bromoethoxy)ethanol in the presence of a base. The latter method has been found to be more efficient and produces a higher yield of this compound.
Applications De Recherche Scientifique
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene has been used in various research applications, including as a precursor for the synthesis of other compounds and as a tool for studying the mechanism of action of certain enzymes. This compound has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. This compound has also been used as a starting material for the synthesis of potential anticancer agents.
Propriétés
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-4-chlorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO2/c11-5-6-13-7-8-14-10-3-1-9(12)2-4-10/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHNTBATNVHIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCOCCBr)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromo-N-(3-{[(2-hydroxy-6-nitro-1-naphthyl)methylene]amino}phenyl)benzamide](/img/structure/B5141065.png)
![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5141067.png)

![3-{[(4-bromo-2-fluorophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5141090.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5141091.png)
![N-{2-[2-(2,4-dichloro-6-methylphenoxy)ethoxy]ethyl}-1,2-ethanediamine oxalate](/img/structure/B5141094.png)

![3-(4-chlorophenyl)-11-(2,3,4-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5141118.png)


![methyl [3-(aminocarbonyl)-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B5141136.png)
![methyl 4-({[3-(2-methoxy-2-oxoethyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxo-4-imidazolidinyl]acetyl}amino)benzoate](/img/structure/B5141137.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5141156.png)
![ethyl 4-[3-(4-benzyl-1-piperidinyl)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5141183.png)